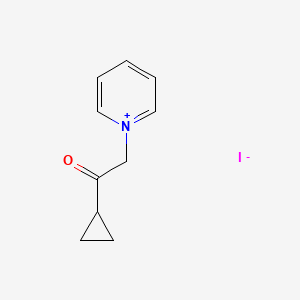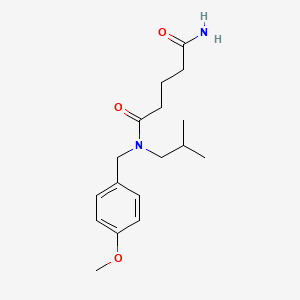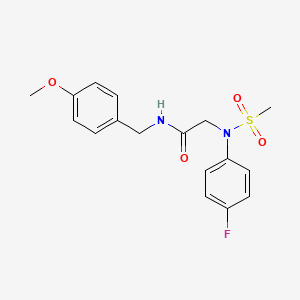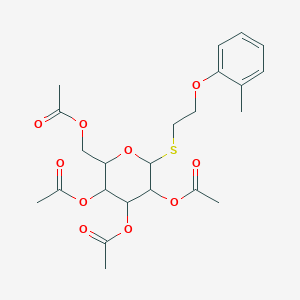
1-(2-cyclopropyl-2-oxoethyl)pyridinium iodide
Descripción general
Descripción
1-(2-cyclopropyl-2-oxoethyl)pyridinium iodide, commonly known as COEPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. COEPI is a pyridinium salt that is synthesized through a simple and efficient method.
Aplicaciones Científicas De Investigación
COEPI has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. COEPI has also been studied as an antimicrobial agent, as it exhibits bactericidal activity against various gram-positive and gram-negative bacteria. Additionally, COEPI has been studied as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of COEPI is not fully understood. However, it is believed to act through the inhibition of various enzymes and proteins that are involved in cellular processes. COEPI has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, an enzyme that is involved in signal transduction pathways. Furthermore, COEPI has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
COEPI has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. COEPI has also been shown to inhibit the growth of bacteria by disrupting the cell membrane and inhibiting DNA replication. Additionally, COEPI has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
COEPI has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in various solvents, which makes it easy to use in experiments. However, COEPI has some limitations. It has low selectivity, which means that it can inhibit the activity of multiple enzymes and proteins. This can lead to off-target effects and limit its use in specific applications.
Direcciones Futuras
There are several future directions for COEPI research. One direction is to study its potential as a drug delivery system. COEPI can be conjugated with other compounds, such as peptides or antibodies, to target specific cells or tissues. Another direction is to study its potential as a photosensitizer in photodynamic therapy. COEPI can be activated by light to induce apoptosis in cancer cells. Additionally, further studies can be conducted to understand the mechanism of action of COEPI and its potential as a therapeutic agent in various diseases.
Conclusion
In conclusion, COEPI is a chemical compound that has shown promising results in various scientific research applications. It is synthesized through a simple and efficient method and has several advantages for lab experiments. COEPI has been shown to inhibit the growth of cancer cells, bacteria, and reduce inflammation. However, it has some limitations, including low selectivity. Future research directions for COEPI include drug delivery systems, photodynamic therapy, and understanding its mechanism of action in various diseases.
Propiedades
IUPAC Name |
1-cyclopropyl-2-pyridin-1-ium-1-ylethanone;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO.HI/c12-10(9-4-5-9)8-11-6-2-1-3-7-11;/h1-3,6-7,9H,4-5,8H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGLLCLDMZININ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C[N+]2=CC=CC=C2.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-2-oxoethyl)pyridinium iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide](/img/structure/B3935013.png)
![8-[3-(2,4-dimethylphenoxy)propoxy]quinoline](/img/structure/B3935017.png)
![(4-chlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3935024.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B3935057.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1-naphthamide](/img/structure/B3935059.png)
![5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B3935063.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935073.png)
![N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3935078.png)
![N-(2,4-dimethylphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-3-oxopropanamide](/img/structure/B3935086.png)


![N-(3,5-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3935110.png)
![(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3935114.png)
